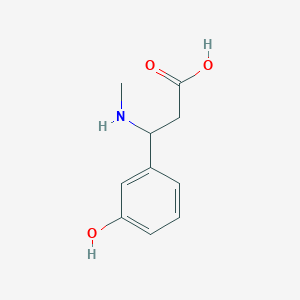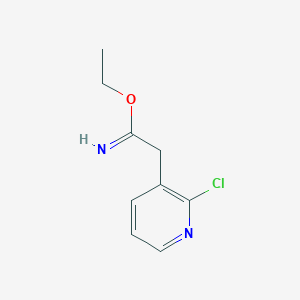
6-Bromo-2,3-diphenyl-benzofuran
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Bromo-2,3-diphenyl-benzofuran involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.
Análisis De Reacciones Químicas
6-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-diphenyl-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
6-Bromo-2,3-diphenyl-benzofuran can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Known for its anti-inflammatory and antimicrobial properties.
Benzothiophene: Exhibits similar biological activities but with a sulfur atom in place of the oxygen in the benzofuran ring.
Benzofuran-triazole hybrids: These compounds have shown moderate to satisfactory antifungal activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Propiedades
Fórmula molecular |
C20H13BrO |
|---|---|
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
6-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13H |
Clave InChI |
RSBWRUWWIJNYMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-methylbenzo[b]thiophene-6-carboxamide](/img/structure/B8372364.png)


![4-{[(4-Chlorophenyl)methyl]oxy}piperidine](/img/structure/B8372384.png)

![1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene](/img/structure/B8372402.png)




